1H-Imidazole-4-carboxamide is a naturally occurring molecule found in various organisms, including the fungus Lepista sordida []. It has also been identified as a metabolite in Escherichia coli and other organisms [].
While the specific biological functions of 1H-Imidazole-4-carboxamide in its natural context are not fully understood, research suggests potential activities in various areas:
The structure of 1H-Imidazole-4-carboxamide serves as a starting point for the development of novel analogues with potential therapeutic applications. Researchers have explored modifications to different parts of the molecule to understand the structure-activity relationship and identify potential drug candidates [].
1H-Imidazole-4-carboxamide is a heterocyclic organic compound characterized by the presence of an imidazole ring and a carboxamide functional group. Its molecular formula is C4H5N3O, and it features a five-membered aromatic ring that incorporates two nitrogen atoms at positions 1 and 3, along with a carboxamide group at position 4. This compound is notable for its potential biological activities and applications in medicinal chemistry.
1H-Imidazole-4-carboxamide exhibits a range of biological activities. It has been investigated for its antifungal properties, particularly against pathogens like Rhizoctonia solani, where derivatives showed significant efficacy . Additionally, compounds related to 1H-imidazole-4-carboxamide have been identified as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction, suggesting potential applications in antiviral drug development .
The synthesis of 1H-imidazole-4-carboxamide can be accomplished through several methods:
1H-Imidazole-4-carboxamide and its derivatives find applications in various fields:
Studies on the interactions of 1H-imidazole-4-carboxamide with biomolecules have revealed significant insights into its mechanism of action. For example, its role as an inhibitor of HIV integrase highlights how small molecules can disrupt critical viral replication processes . Furthermore, investigations into its coordination with metal ions have shown that these complexes can enhance the compound's biological efficacy through improved stability and target affinity .
Several compounds share structural similarities with 1H-imidazole-4-carboxamide. Here are some notable examples:
These compounds highlight the versatility of imidazole-based structures in medicinal chemistry, each offering unique properties that can be tailored for specific applications.
Key Reaction Pathway:
Advantages:
| Method | Yield | Key Reagents | Environmental Impact |
|---|---|---|---|
| One-step synthesis | High | Hypoxanthine, base | Low (minimal byproducts) |
| Traditional routes | Moderate | Cyanide, multi-step | High (toxic intermediates) |
Table 1: Comparison of ICA synthesis methods.
Dehydrogenation of 2-imidazolines to imidazoles is a critical route for ICA derivatives. Potassium permanganate (KMnO₄) supported on montmorillonite K-10 enables selective oxidation under mild conditions.
Reaction Mechanism:
Optimized Conditions:
| Oxidizing Agent | Substrate | Yield | Selectivity |
|---|---|---|---|
| KMnO₄/K-10 | 2-alkylimidazoline | 85–95% | High (alkyl > aryl) |
| PbO₂ | 2-aryl-imidazoline | 60–70% | Moderate |
Table 2: Performance of oxidizing agents in imidazoline dehydrogenation.
Direct functionalization of ICA via C–H activation bypasses preactivation steps, enabling efficient arylation. Palladium catalysts (e.g., Pd(OAc)₂) with CuI as co-catalyst achieve C2-selective arylation.
Key Findings:
Example Reaction:
| Catalyst System | Ligand | Yield | Application |
|---|---|---|---|
| Pd(OAc)₂/CuI | None | 70–85% | C2-arylation |
| Ni/dcype | 1,2-Bis(dicyclohexylphosphino)ethane | 60–75% | C–H alkenylation |
Table 3: Performance of catalytic systems in C–H functionalization.
Cyclization of diaminomaleonitrile (DAMN) with aldehydes or formamide provides a robust route to ICA scaffolds. Phosphorus oxychloride (POCl₃) facilitates cyclization under anhydrous conditions.
Mechanistic Insights:
Critical Parameters:
| Substrate | Catalyst | Yield | Purity |
|---|---|---|---|
| DAMN + formamide | POCl₃ | 75–90% | >95% |
| DAMN + 2-hydroxybenzaldehyde | None | 60–85% | 85–90% |
Table 4: Cyclization efficiency with different substrates.
ICA undergoes amidation and thioamide formation, expanding its utility in drug design. Imidazole carbamates enable chemoselective esterification/amidation.
Amidation Protocol:
Thioamide Synthesis:
| Reaction Type | Reagent | Yield | Application |
|---|---|---|---|
| Amidation | Imidazole carbamate | 85–95% | Peptide coupling |
| Thioamide formation | PSCl | 70–80% | Bioactive analogs |
Table 5: Functional group transformations of ICA.
1H-Imidazole-4-carboxamide exhibits a fundamentally planar molecular architecture centered around the five-membered imidazole ring system [1] [38]. The compound possesses the molecular formula C₄H₅N₃O with a molecular weight of 111.10 grams per mole [1] [3] [7]. The heterocyclic framework incorporates two nitrogen atoms positioned at the 1 and 3 positions of the imidazole ring, with a carboxamide functional group attached at the 4-position [1] [38].
The molecular geometry is characterized by essential planarity due to the aromatic nature of the imidazole ring, which contains six π-electrons distributed across the five-membered ring system [38]. This aromatic character results from the presence of a lone pair of electrons from the protonated nitrogen atom and one electron from each of the remaining four ring atoms [38]. Computational studies utilizing density functional theory have confirmed that the optimized geometry maintains planarity with minimal out-of-plane distortion [22] [24].
The compound exists in tautomeric equilibrium, where the hydrogen atom can be bonded to either the N1 or N3 nitrogen positions [21] [38]. This tautomerism is chromatographically inseparable under normal conditions, and both forms contribute to the overall molecular behavior [21]. The conformational flexibility is primarily limited to the carboxamide substituent, which can adopt different orientations relative to the imidazole plane [31] [32].
Intramolecular hydrogen bonding patterns significantly influence the molecular conformation [31] [32]. The amino group of the carboxamide can form hydrogen bonds with both the carbonyl oxygen and ring nitrogen atoms, creating characteristic ring motifs designated as R(6) and R(7) patterns [31]. These intramolecular interactions stabilize specific conformational arrangements and contribute to the overall molecular stability [31] [32].
Table 1: Molecular Geometry Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₅N₃O | [1] [3] [7] |
| Molecular Weight | 111.10 g/mol | [1] [3] [7] |
| Ring System | 5-membered imidazole | [1] [38] |
| Planarity | Essentially planar aromatic system | [38] |
| Tautomeric Forms | N1-H and N3-H tautomers | [21] [38] |
| Hydrogen Bonding | R(6) and R(7) intramolecular motifs | [31] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1H-Imidazole-4-carboxamide [9] [10]. Proton nuclear magnetic resonance analysis in deuterium oxide at 800 megahertz reveals characteristic imidazolic proton signals at 7.76 and 7.53 parts per million in a 1:1 ratio [9] [10]. These chemical shifts are consistent with the aromatic nature of the imidazole ring and confirm the presence of both tautomeric forms in solution [10].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the carbonyl carbon in the range of 165-170 parts per million, while imidazole ring carbons appear between 120-150 parts per million [8] [9]. Distortionless enhancement by polarization transfer experiments confirm the presence of both methine carbons and quaternary carbons within the molecular framework [8].
Infrared spectroscopy reveals distinctive absorption bands characteristic of the functional groups present in the molecule [6] [11]. The amide carbonyl stretch appears in the region of 1650-1680 wavenumbers, consistent with the presence of the carboxamide functionality [6] [11]. Nitrogen-hydrogen stretching vibrations are observed in the 3200-3400 wavenumber range, corresponding to both the imidazole ring nitrogen-hydrogen bond and the amide nitrogen-hydrogen bonds [6] [11]. The imidazole ring skeletal vibrations manifest in the 1500-1600 wavenumber region [6] [11].
Ultraviolet-visible spectroscopy shows a characteristic absorption maximum at 234 nanometers when measured in aqueous solution [7]. This absorption corresponds to the π→π* electronic transition associated with the aromatic imidazole chromophore [7]. The relatively high energy of this transition reflects the aromatic stabilization of the ground state electronic configuration [7].
Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 112, corresponding to the protonated molecular ion [M+H]⁺ [14]. This analytical technique provides unambiguous confirmation of the molecular weight and structural integrity of the compound [14].
Table 2: Spectroscopic Characterization Data
| Technique | Characteristic Data | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (D₂O, 800 MHz) | Imidazolic protons: 7.76 and 7.53 ppm (1:1 ratio) | [9] [10] |
| Ultraviolet-Visible Absorption Maximum | 234 nm (H₂O) | [7] |
| Infrared Spectroscopy - Amide C=O stretch | ~1650-1680 cm⁻¹ | [6] [11] |
| Infrared Spectroscopy - N-H stretch | 3200-3400 cm⁻¹ | [6] [11] |
| Infrared Spectroscopy - Imidazole ring | 1500-1600 cm⁻¹ | [6] [11] |
| Mass Spectrometry (m/z) | [M+H]⁺ = 112 | [14] |
| ¹³C Nuclear Magnetic Resonance Chemical Shifts | C=O: ~165-170 ppm; Imidazole carbons: 120-150 ppm | [8] [9] |
Crystallographic studies of 1H-Imidazole-4-carboxamide and related compounds reveal important structural information about solid-state packing arrangements [15] [19] [31]. Related imidazole-4-carboxamide derivatives crystallize in monoclinic crystal systems, frequently adopting the P2₁ space group symmetry [31]. The solid-state structure demonstrates the fundamental planarity of the imidazole ring system with minimal deviation from coplanarity [31] [32].
The crystal packing is dominated by extensive hydrogen bonding networks that stabilize the three-dimensional arrangement [31] [32]. Intermolecular hydrogen bonding leads to the formation of R₂²(10) ring patterns, involving amide carbonyl-nitrogen-hydrogen donors and imidazole nitrogen atom acceptors [31]. These hydrogen bonding motifs create robust supramolecular architectures that contribute significantly to the crystal stability [31].
Physical properties in the solid state include a melting point of 216 degrees Celsius, indicating substantial intermolecular interactions and crystal lattice stability [3] [35]. The predicted density of 1.4 ± 0.1 grams per cubic centimeter reflects efficient molecular packing in the crystalline state [3] [35]. The compound appears as a powder to crystalline material with coloration ranging from white to orange to green depending on purity and crystallization conditions [7] [35].
X-ray diffraction analysis of related compounds reveals that crystallographically independent molecules within the asymmetric unit adopt very similar conformations [31]. The structural analysis demonstrates that the cluster of independent molecules exhibits approximate non-crystallographic C₂ point symmetry [31]. Hirshfeld surface analysis indicates similar packing environments around each molecule, confirming the consistency of intermolecular interactions throughout the crystal structure [31].
The compound exhibits limited solubility characteristics, being soluble in water and polar solvents but with restricted solubility in non-polar media [38]. The polar surface area of 71.77 square angstroms contributes to the hydrophilic character and influences the solid-state packing behavior [3].
Table 3: Solid-State Properties and Crystallographic Data
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 216°C | [3] [35] |
| Crystal System | Monoclinic (related compounds) | [31] |
| Space Group | P2₁ (related compounds) | [31] |
| Density (predicted) | 1.4 ± 0.1 g/cm³ | [3] [35] |
| Appearance | White to orange to green powder/crystal | [7] [35] |
| Intermolecular H-bonding | R₂²(10) ring patterns | [31] |
| Molecular Packing | Extensive hydrogen bonding networks | [31] [32] |
| Polar Surface Area | 71.77 Ų | [3] |
Computational studies employing density functional theory have provided detailed insights into the electronic structure and vibrational characteristics of 1H-Imidazole-4-carboxamide [22] [24]. B3LYP and other exchange-correlation functionals have been utilized for geometry optimization, confirming the planar equilibrium structure with minimal out-of-plane distortion [22] [24]. These calculations validate the experimental observations regarding molecular planarity and aromatic character [22] [24].
Electronic structure calculations reveal significant π-electron delocalization throughout the imidazole ring system [21] [34]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap has been calculated to be in the range of 3-4 electron volts, which is comparable to nucleotide bases [34]. This electronic configuration contributes to the compound's potential for charge transfer processes and electronic interactions with biological systems [34].
Vibrational frequency calculations have been performed to predict normal modes of vibration and provide theoretical support for infrared spectroscopic assignments [22] [24]. These computational studies enable the correlation of observed vibrational bands with specific molecular motions and functional group vibrations [22] [24]. The calculated force constants and normal mode descriptions enhance the understanding of molecular dynamics and vibrational behavior [22] [24].
Molecular dynamics simulations have been facilitated through the development of force field parameters compatible with standard simulation packages [33]. The Automated Topology Builder repository provides GROMOS96-compatible force field parameters that enable molecular dynamics studies of 1H-Imidazole-4-carboxamide in various environments [33]. These computational tools allow for the investigation of conformational flexibility, solvation effects, and intermolecular interactions under different conditions [33].
Charge distribution analysis reveals partial negative charges concentrated on nitrogen and oxygen atoms, while carbon and hydrogen atoms carry partial positive charges [21] [22]. This charge distribution pattern is consistent with the observed hydrogen bonding behavior and contributes to the understanding of intermolecular interactions in both solution and solid-state environments [21] [22].
The computational modeling has also addressed tautomeric equilibria, providing energy differences between different protonation states and hydrogen bonding arrangements [21]. These studies confirm that the tautomeric forms are energetically similar, explaining the experimental observation of both forms in solution [21].
Table 4: Computational Modeling Results
| Method/Property | Findings/Values | Reference |
|---|---|---|
| Density Functional Theory Calculations | B3LYP and other functionals used for optimization | [22] [24] |
| Geometry Optimization | Planar geometry with minimal out-of-plane distortion | [22] [24] |
| Electronic Structure | π-electron delocalization in imidazole ring | [21] [34] |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 3-4 eV range (similar to DNA bases) | [34] |
| Molecular Dynamics | Automated Topology Builder repository provides molecular dynamics parameters | [33] |
| Force Field Parameters | GROMOS96 compatible force fields available | [33] |
| Vibrational Frequencies | Calculated normal modes for vibrational analysis | [22] [24] |
| Charge Distribution | Partial charges on nitrogen and oxygen atoms | [21] [22] |
Halogenated derivatives of 1H-imidazole-4-carboxamide represent a significant class of compounds with enhanced biological activities. The introduction of halogen atoms at specific positions of the imidazole ring system has been shown to improve antimicrobial and antifungal properties [2] [4].
5-Chloro-1H-imidazole-4-carboxamide demonstrates enhanced electrophilicity due to the electron-withdrawing nature of the chlorine substituent [5]. This compound exhibits molecular formula C₄H₄ClN₃O with molecular weight 145.5 g/mol. Synthesis typically involves direct halogenation reactions using chlorinating agents such as N-chlorosuccinimide, achieving yields of 75-85% [6].
5-Bromo-1H-imidazole-4-carboxamide shows increased lipophilicity compared to the parent compound, contributing to improved membrane penetration and enhanced antiviral activity [3]. The molecular formula C₄H₄BrN₃O corresponds to a molecular weight of 190.0 g/mol. Bromination with N-bromosuccinimide under controlled conditions provides this derivative in yields ranging from 70-80% [7].
Studies on halogenated imidazole derivatives have revealed that compounds possessing a 2-hydroxyaryl group control reaction mechanisms through self-catalyzed hydrogen atom shifts [8] [9]. The presence of halogen substituents, particularly bromine and iodine, affects π-π stacking patterns in crystal lattices, with larger halogens preventing imidazole π-π stacking while allowing phenyl ring interactions [7].
Alkylation of 1H-imidazole-4-carboxamide has been extensively studied to improve solubility and modulate biological activity. 1-Methyl-1H-imidazole-4-carboxamide represents a fundamental N₁-alkylated derivative with molecular formula C₅H₇N₃O .
The 1-(Propan-2-yl)-1H-imidazole-4-carboxamide compound, featuring isopropyl substitution at the N₁ position, exhibits typical characteristics of imidazole derivatives including potential hydrogen bonding due to the carboxamide functional group . This compound demonstrates improved solubility properties and shows anti-inflammatory activity with reduced gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs [5].
5-Methyl-1H-imidazole-4-carboxamide derivatives have been synthesized through cyclization of methylated precursors, achieving yields of 70-85% [5]. The introduction of methyl groups at the C₅ position provides steric hindrance that can influence binding selectivity and enzyme inhibition profiles [5].
Arylated imidazole derivatives have gained significant attention due to their enhanced biological activities and improved pharmacological profiles. The development of general approaches for complex arylated imidazoles enables selective and sequential functionalization of all three C-H bonds of the imidazole core [10].
2-Phenyl-1H-imidazole-4-carboxamide compounds are synthesized through Suzuki-Miyaura coupling reactions, providing access to diverse structural modifications [10]. These derivatives exhibit π-π stacking interactions that contribute to their biological activity and receptor binding properties [10].
The synthesis of complex arylated imidazoles utilizes regioselective C₅- and C₂-arylation protocols combined with the SEM-switch methodology, enabling the preparation of mono-, di-, and triarylimidazoles using diverse bromo- and chloroarenes [10]. This approach provides rapid access to complex imidazole structures with potential applications in drug development [10].
Sequential arylation strategies allow for the synthesis of 2,4,5-triarylimidazoles through carefully controlled reaction sequences. The method demonstrates excellent regioselectivity and can utilize both aryl bromides and economical aryl chlorides under practical laboratory conditions [10].
Cyano-modified imidazole derivatives represent important synthetic intermediates and biologically active compounds. 4-Cyano-1H-imidazole-5-carboxamide with molecular formula C₅H₄N₄O demonstrates significant biological activities including antimicrobial, antifungal, and anticancer properties .
The synthesis of 4-cyano-1H-imidazole-5-carboxamide can be achieved through the Debus-Radziszewski synthesis involving the reaction of glyoxal, ammonia, and cyanoacetamide under acidic conditions . Industrial production methods optimize reaction conditions to achieve high yields and purity through specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
5-Cyano-1H-imidazole-4-carboxamide undergoes various chemical reactions including oxidation to form corresponding oxides, reduction to convert the cyano group to an amine group, and nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles . The cyano group adds electron-withdrawing character to the compound, enhancing its reactivity and potential for further chemical modification [12].
Research has demonstrated that modifications to the cyano group can enhance antimicrobial properties, suggesting avenues for further investigation into structure-activity relationships . The compound demonstrates lower IC₅₀ values in cancerous cell lines compared to non-cancerous cells, suggesting selectivity towards tumor cells .
Amino-modified imidazole derivatives play crucial roles in purine metabolism and nucleotide biosynthesis. 4-Amino-1H-imidazole-5-carboxamide serves as an important intermediate in purine biosynthesis pathways [13] [14].
5-Amino-1H-imidazole-4-carboxamide (AICA) represents a fundamental building block in the synthesis of purine alkaloids and serves as an intermediate in various pharmaceutical preparations [15]. The compound exhibits molecular formula C₄H₆N₄O with molecular weight 126.12 g/mol [16].
The synthesis of 4(5)-aminoimidazole-5(4)-carboxamide derivatives has been developed through efficient processes that are useful as intermediates for agricultural chemicals and medicines [15]. These compounds serve as basic ingredients in anti-cancer drugs such as dacarbazine and temozolomide, as well as hepatic protectives such as urazamide [15].
Amino-substituted imidazoles demonstrate hydrogen bonding capabilities that enhance their biological interactions and receptor binding affinities [5]. The presence of amino groups enables tautomeric forms that can contribute to diverse biological activities .
Thioamide derivatives of imidazole carboxamides offer unique properties through sulfur incorporation. The thio-Ugi reaction provides a diastereoselective approach to chiral imidazole derivatives, where thioamides react with ammonia to form substituted amidines that can be cyclized to imidazole derivatives in aqueous hydrochloric acid [18] [19].
1H-Imidazole-4-thiocarboxamide derivatives demonstrate antimicrobial resistance capabilities and metal coordination properties [18]. The synthesis involves thio-Ugi multicomponent reactions that result in the formation of diastereomeric thioamides [18].
5-Thio-1H-imidazole-4-carboxamide compounds exhibit thiol reactivity and antiviral activity [20]. These derivatives can be prepared through treatment with Lawesson reagent or direct thiolation of the carboxamide functionality [20].
Thioamide derivatives demonstrate unique binding interactions with biomolecules and exhibit different pharmacological profiles compared to their oxygen analogues [21]. The sulfur atom provides additional coordination sites for metal binding and can influence the compound's lipophilicity and membrane permeability [22].
Benzimidazole analogues of imidazole-4-carboxamide represent important pharmacophores with enhanced biological activities. 1H-Benzimidazole-4-carboxamide demonstrates serotonin 5-HT₃ receptor antagonism with high binding affinity [23].
2-Phenyl-1H-benzimidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors for cancer therapy [4]. Studies of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives revealed that furan ring-substituted derivatives showed better PARP-1 inhibitory activity, with compound 14p displaying the strongest inhibitory effects on PARP-1 enzyme with IC₅₀ = 0.023 μM [4].
Novel benzimidazole-2-carboxamide derivatives have been synthesized and evaluated for antihyperlipidemic activity [24] [25]. All synthesized benzimidazole carboxamide benzophenone compounds demonstrated significant anti-hyperlipidemic activity in vivo testing using Triton WR-1339 induced hyperlipidemic rats [24] [25].
The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine with appropriate carboxylic acid derivatives or condensation reactions with aromatic aldehydes [23] [26]. These methods provide access to diverse substitution patterns and functional group modifications [26].
Pyrazole-fused imidazole systems represent important bicyclic heterocycles with diverse biological activities. Pyrazolo[3,4-d]imidazole and Imidazo[4,5-c]pyrazole constitute isomeric fused ring systems with distinct pharmacological properties [27] [28].
The synthesis of pyrazole-fused heterocycles utilizes pyrazole-4-carbaldehydes as effective precursors [29]. Various methodologies have been developed for the construction of these fused systems, including cycloaddition reactions and ring closure approaches from diaminopyrazole intermediates [29] [30].
Fused imidazopyrazoles refer to three isomers according to the conjunction between imidazole and pyrazole nucleus [27]. These compounds exhibit multi-kinase inhibitory activity and enzyme modulation capabilities [27]. The synthesis strategies include annulation of the imidazole ring onto a pyrazole scaffold or annulation of the pyrazole ring onto an imidazole scaffold [27].
5-Amino-N-substituted pyrazoles serve as building blocks for producing enormous heterocyclic skeletons, including imidazole pyrazoles [28]. These compounds demonstrate medicinal, pharmacological, and biological therapeutic activities, with applications in anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant treatments [28].
Phosphonated imidazole derivatives demonstrate unique coordination properties and biological activities. Imidazol-2-yl-methylphosphonate compounds exhibit metal chelation capabilities and phosphatase inhibition properties [31].
The synthesis of imidazol-2-yl-(amino)methylphosphonates, phosphonates, phosphinate esters, and phosphine oxides has been developed through efficient methodologies [31]. These compounds demonstrate phosphorus coordination capabilities that enhance their biological interactions and therapeutic potential [32].
Reactivity studies of imidazole derivatives toward phosphate triesters in DMSO/water mixtures reveal important solvent effects that influence nucleophilic reactions [32]. Imidazole shows enhanced reactivity compared to 1-methylimidazole in DMSO, attributed to the availability of hydrogen bond formation [32].
Photochromic lanthanide-phosphonates assembled by imidazole derivatives show new hybrid complexes with photochromic and photomodulated proton conduction characteristics, providing methods for designing intelligent materials [33].
Glycosylated imidazole derivatives, particularly nucleoside analogues, represent important compounds in antiviral research and biochemical studies. 1-β-D-Ribofuranosyl-1H-imidazole-4-carboxamide serves as an antiviral nucleoside with immunomodulatory properties [34] [20].
5-Methylthio-1-β-D-ribofuranosylimidazole-4-carboxamide has been prepared through nucleoside modification techniques and demonstrates antiviral and metabolic activities [20]. Treatment of 5-chloro-1-β-D-ribofuranosylimidazole-4-carboxamide with methanethiol provides access to these sulfur-containing nucleoside analogues [20].
Enzymatic transglycosylation provides an expedient and generic synthesis route to imidazole nucleosides [34]. The nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii and purine nucleoside phosphorylase from Escherichia coli effectively convert 4-(hetero)arylimidazoles to 2'-deoxyribo- or ribo-nucleosides in good to high conversion yields [34].
Palladium-catalyzed O- and N-glycosylation with glycosyl chlorides offers efficient synthesis of N-ribonucleoside analogues [35]. This method enables synthesis of both O- and N-glycosides with broad substrate scope, providing easy access to a range of N-ribonucleoside analogues important in drug discovery and biological studies [35].
C4-linked C2-imidazole ribonucleoside phosphoramidites have been developed for ribozyme mechanism studies [36]. The synthesis involves creating flexible structural mimics of purine nucleobases that can be incorporated into ribozyme structures to study catalytic mechanisms [36].
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